Cadmium lactate

Übersicht

Beschreibung

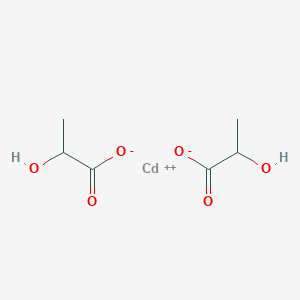

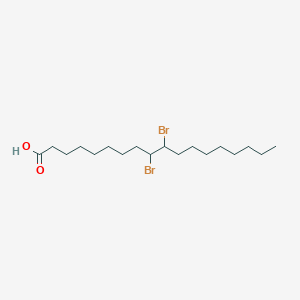

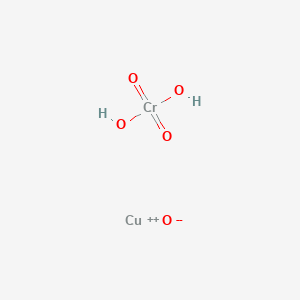

Cadmium lactate is an organic chemical compound, a salt of cadmium and lactic acid with the formula Cd (C 3 H 5 O 3) 2 . It forms colorless crystals and is very soluble in water .

Synthesis Analysis

Cadmium lactate can be obtained by dissolving cadmium carbonate in lactic acid . It can also be obtained by mixing boiling solutions of lactate of lime and cadmium sulfate .Molecular Structure Analysis

The molecular formula of Cadmium lactate is C6H10CdO6 . The average mass is 290.551 Da and the monoisotopic mass is 291.951111 Da .Chemical Reactions Analysis

Cadmium, the metal component of Cadmium lactate, reacts directly with halogens like Cl2 and Br2 in aqueous solution . In the gas phase, Cd and I2 will react forming CdI2 .Physical And Chemical Properties Analysis

Cadmium lactate forms colorless (white) crystals . It is soluble in water but insoluble in ethanol . The chemical formula is C6H10CdO6 and the molar mass is 290.55 .Wissenschaftliche Forschungsanwendungen

Cadmium Toxicity Mitigation with Lactic Acid Bacteria : Lactic acid bacteria (LAB) have been shown to have potential protective effects against cadmium toxicity. For instance, Lactobacillus plantarum CCFM8610 exhibited significant cadmium binding ability and tolerance, suggesting its use as a potential probiotic against cadmium toxicity in food applications (Zhai et al., 2015).

Cadmium Chloride’s Impact on Lactate Metabolism : Research on cadmium chloride's effect on isolated human renal proximal tubules metabolizing lactate found that cadmium exposure reduced lactate removal, glucose production, and various cellular energy levels. This suggests a mechanism for cadmium-induced renal proximal tubulopathy in humans exposed to cadmium (Faiz et al., 2011).

Cadmium-Induced Cell Death Mechanisms : Studies have shown that cadmium can lead to cell death through various mechanisms. For example, cadmium was found to cause lysosomal membrane permeabilization-dependent necrosis in endothelial cells, characterized by a release of lactate dehydrogenase, a marker of necrosis (Messner et al., 2012).

Cadmium Impact on Hematology and Muscle Physiology : Exposure of silver carp to cadmium resulted in significant changes in hematology and muscle physiology, including increased plasma concentrations of cortisol, glucose, and lactate. This indicates stress due to impaired gas exchange at the gills (Zhang et al., 2013).

Cadmium and Lactotrophs Activity in Rats : In rats, cadmium exposure was associated with changes in lactotrophs activity in the pituitary anterior lobe. This was indicated by decreases in prolactin mRNA expression and number of lactotrophs, suggesting a direct or indirect influence on serum prolactin levels (Calderoni et al., 2010).

Bioadsorption of Cadmium by Lactic Acid Bacteria : Lactic acid bacteria have been explored for their potential in bioremediation of cadmium from foods and the environment. In-vivo and in-vitro research has shown that certain LAB strains can decrease the total body cadmium burden (Kumar et al., 2018).

Cadmium Removal in Food Products by LAB : Certain strains of Lactobacillus, such as Lactobacillus fermentum L19, have been identified for their strong cadmium removal capabilities and potential applications in the food industry to develop cadmium-free foods (Shu et al., 2021).

Safety And Hazards

Cadmium and its compounds are highly toxic and exposure to this metal is known to cause cancer and targets the body’s cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems . Worker exposure to cadmium can occur in all industry sectors but mostly in manufacturing and construction .

Zukünftige Richtungen

Research is ongoing to understand the full functionality of different metabolites of lactate, once considered a metabolic waste product . Understanding the way by which cadmium exerts its effects is critical for developing effective treatment and prevention strategies against cadmium-induced neurotoxic insult .

Eigenschaften

IUPAC Name |

cadmium(2+);2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Cd/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWKVDXNTCJIOW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CdO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936287 | |

| Record name | Cadmium bis(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium lactate | |

CAS RN |

16039-55-7 | |

| Record name | (T-4)-Bis[2-(hydroxy-κO)propanoato-κO]cadmium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16039-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016039557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium bis(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B99544.png)